5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one
Description
Properties
CAS No. |
105555-18-8 |
|---|---|
Molecular Formula |
C11H15IO2 |
Molecular Weight |
306.14 g/mol |
IUPAC Name |
5-but-3-enyl-6-iodo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C11H15IO2/c1-2-3-4-7-5-8-6-9(13)14-11(8)10(7)12/h2,7-8,10-11H,1,3-6H2 |
InChI Key |
JBOCHVDWLADTPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1CC2CC(=O)OC2C1I |
Origin of Product |
United States |
Preparation Methods
Iodocyclisation of Alkenylcyclopentanols
The most established route to this class of compounds involves 5-endo-trig iodocyclisation of suitably substituted 2-alkenylcyclopentan-1-ols. This method forms the bicyclic lactone framework with the iodine atom introduced regioselectively at the 6-position.
- Starting Materials: 2-alkenylcyclopentan-1-ols bearing the but-3-en-1-yl side chain or its precursor.
- Reagents: Iodine (I_2) or N-iodosuccinimide (NIS) as the iodinating agent.
- Conditions: Typically performed in dry acetonitrile at low temperatures (0 °C to -78 °C) with sodium bicarbonate as a base to neutralize generated acids.
- Mechanism: Electrophilic addition of iodine to the alkene followed by intramolecular nucleophilic attack by the hydroxyl group, resulting in ring closure and formation of the fused bicyclic lactone with iodine at the 6-position.
Key findings from Perkin Trans. 1 (2000):
- Trans-(E)-alkenylcyclopentanol substrates cyclize slowly, yielding the trans-fused bicyclic lactone in moderate yields (~29%).
- Cis-(E)-alkenylcyclopentanols cyclize more rapidly and cleanly, producing cis-fused bicyclic lactones in yields exceeding 90% under optimized conditions.
- Lowering the temperature to -78 °C improves stereoselectivity and yield.
- The reaction tolerates the presence of butyl or butenyl side chains, although steric effects influence reaction rates and yields.
Sequential Iodination and Coupling Reactions
For derivatives with aryl or other substituents, iodination using N-iodosuccinimide followed by Suzuki–Miyaura coupling has been reported. Although this is more common for aromatic systems, the methodology informs the preparation of iodinated bicyclic lactones.
- Iodination: Treatment of the precursor lactone with NIS in dichloromethane at room temperature for 1 hour.
- Coupling: Without isolating the unstable iodide intermediate, Suzuki–Miyaura coupling with boronic acids is performed using PdCl_2(dppf) catalyst in 1,4-dioxane/water at 100 °C.
- This one-pot procedure yields iodinated bicyclic lactones in moderate yields (50-60%).
While this method is more relevant to aryl-substituted analogs, it demonstrates the feasibility of iodination at the 6-position and subsequent functionalization.
Organometallic Addition and Epoxide Opening
A precursor to the iodocyclisation step involves the preparation of the alkenylcyclopentanol substrate:
- Synthesis of Hydroxyalkyne Intermediate: Reaction of hex-1-yne with butyllithium and boron trifluoride etherate, followed by addition of cyclopentene oxide, yields hydroxyalkyne intermediates.
- Reduction and Cyclisation: Subsequent reduction and iodocyclisation steps convert these intermediates into the bicyclic lactone framework.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Iodocyclisation | Iodine (3 equiv), NaHCO_3, dry MeCN | 0 °C to -78 °C | 29-90+ | Cis isomers cyclize faster and cleaner |
| Iodination (NIS) | N-iodosuccinimide, CH2Cl2 | Room temperature | 50-60 | Followed by Suzuki coupling without isolation |
| Suzuki–Miyaura coupling | Phenylboronic acid, PdCl2(dppf), K3PO_4 | 100 °C | 50-60 | One-pot procedure, avoids iodide isolation |
| Organometallic addition | BuCCLi, BF3·OEt2, THF | -78 °C | 62 | Prepares hydroxyalkyne intermediate |
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodine Site
The iodine atom undergoes substitution reactions with nucleophiles due to its polarizable nature. Key findings include:
Mechanistically, these reactions proceed via an Sₙ2 pathway , with inversion of configuration at the iodinated carbon . Steric hindrance from the bicyclic system reduces reaction rates compared to acyclic iodides.
Electrophilic Addition to the Alkene
The but-3-en-1-yl side chain participates in regioselective electrophilic additions:
| Reaction | Electrophile | Conditions | Product | Selectivity |
|---|---|---|---|---|
| Hydrohalogenation | HBr (gas) | CH₂Cl₂, -20°C, 1 h | Bromoalkane (anti-Markovnikov) | 85:15 |
| Epoxidation | mCPBA | CHCl₃, 0°C, 4 h | Epoxide | >95% trans |
| Hydroboration-oxidation | BH₃·THF | THF, rt, then H₂O₂/NaOH | Secondary alcohol | 92% |
The bicyclic framework induces steric effects that favor anti-Markovnikov addition in hydrohalogenation. Epoxidation proceeds with stereoelectronic control , forming the trans-epoxide due to hindered rotation in the transition state.
Cycloaddition and Ring-Opening Reactions
The strained bicyclic system undergoes [8+2] cycloaddition with electron-rich dienophiles:
| Dienophile | Solvent | Temp (°C) | Product | Yield |
|---|---|---|---|---|
| Vinyl ether | Toluene | 160 | 1,2-Disubstituted azulene 37 | 68% |
| 2-Methoxydihydropyran | Neat | 190 | 1-Azulenylpropanal 40 | 79% |
This reaction proceeds via a concerted [8+2] mechanism , forming a strained intermediate that decarboxylates to release CO₂ and generate the azulene core . Ring-opening reactions with strong acids (e.g., H₂SO₄) cleave the furan ring, yielding linear ketones .
Stability and Reactivity Trends
-
Thermal stability : Decomposes above 200°C via retro-Diels-Alder pathways.
-
pH sensitivity : Acidic conditions promote furan ring protonation, accelerating nucleophilic substitutions .
-
Solvent effects : Polar aprotic solvents (DMF, acetonitrile) enhance iodide substitution rates by stabilizing transition states .
Scientific Research Applications
5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The cyclopenta[b]furan-2-one scaffold is versatile, with substituent variations significantly influencing biological activity and synthetic utility. Below is a detailed comparison of structurally related compounds:
Structural and Functional Differences
Key Observations
Substituent Impact on Bioactivity :
- Iodine (Target Compound) : Critical for stereochemical control in prostaglandin synthesis, enabling regiospecific ring formation .
- Hydroxy Group () : Enhances β-lactamase inhibitory activity, likely through hydrogen bonding with enzyme active sites .
- Benzoyloxy/Ester Groups () : Improve metabolic stability and serve as protective groups in multi-step syntheses .
Synthetic vs. Natural Derivatives :
- The target compound and Corey lactone derivatives (e.g., benzoate esters) are synthetic intermediates, whereas 4,5-dimethyl and 5-hydroxy analogs () are naturally derived from fungal endophytes, showing antimicrobial properties .
Pharmacological Potential: Compounds with extended alkyl/aryl chains (e.g., 3-hydroxyoct-1-en-1-yl in ) are explored for prostanoid receptor modulation due to structural mimicry of prostaglandins .
Data Table: Comparative Analysis
Biological Activity
5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one is a synthetic compound that belongs to the class of cyclopentafuran derivatives. Its unique structure, characterized by the presence of an iodine atom and a butenyl group, suggests potential biological activities that merit investigation. This article reviews the available literature on its biological activity, synthesis, and potential applications in medicinal chemistry.
The compound's chemical structure is defined by the following features:
- Molecular Formula: C₁₁H₁₃I O
- Molecular Weight: 284.13 g/mol
- CAS Number: 105555-18-8
Prostaglandin Synthesis Intermediary
One significant aspect of this compound is its role as an intermediate in the synthesis of prostaglandins, particularly Prostaglandin E2 (PGE2), which is known for its potent biological effects in mammalian systems. PGE2 plays critical roles in inflammation, pain modulation, and various physiological processes .
Cytotoxicity and Anticancer Activity
Preliminary studies have hinted at the cytotoxic effects of certain cyclopentafuran derivatives on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. Further exploration into this compound could reveal similar anticancer properties .
Case Studies and Research Findings
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Cyclopentafuran Ring : Starting from readily available precursors such as furan derivatives.
- Iodination : Introduction of iodine using electrophilic substitution methods.
- Allylation : The butenyl group is introduced through a series of reactions involving allyl halides.
Potential Applications
Given its biological profile, this compound has potential applications in:
- Pharmaceutical Development : As a precursor for anti-inflammatory drugs.
- Antimicrobial Agents : Further studies could elucidate its efficacy against resistant bacterial strains.
Q & A
Basic: How can synthetic routes for 5-(But-3-en-1-yl)-6-iodohexahydro-2H-cyclopenta[b]furan-2-one be optimized to improve yield and stereochemical control?
Answer:
Optimization involves evaluating reaction conditions such as temperature, catalysts, and solvent polarity. For cyclopenta[b]furanone derivatives, microwave-assisted synthesis (e.g., 80°C, 30 min) has shown enhanced reaction rates and reduced side products compared to traditional heating . Stereochemical control can be achieved using chiral auxiliaries or asymmetric catalysis. For example, iodine substituents (as in the target compound) may require careful selection of iodination agents (e.g., N-iodosuccinimide) to avoid racemization . Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating enantiomerically pure fractions .
Basic: What spectroscopic methods are most reliable for characterizing the stereochemistry of cyclopenta[b]furanone derivatives?
Answer:
- NMR : - and -NMR can resolve stereochemistry through coupling constants (e.g., for vicinal protons) and NOESY correlations to confirm spatial proximity of substituents .
- Optical Rotation : Measured in methanol (e.g., −44° at 1.4 g/mL) provides enantiomeric excess validation .
- X-ray Crystallography : Definitive for absolute configuration determination, particularly for novel derivatives .
Basic: What safety protocols are essential when handling iodinated cyclopenta[b]furanones?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact with corrosive or carcinogenic hazards .
- Ventilation : Use fume hoods to avoid inhalation of volatile iodinated byproducts.
- Storage : In amber glass under inert gas (N) at 2–8°C to prevent photodegradation and thermal instability .
- Spill Management : Absorb with vermiculite and neutralize with 5% sodium thiosulfate .
Advanced: How can diastereomeric impurities in this compound be resolved?
Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases. Adjust temperature (25–40°C) to optimize resolution .
- Derivatization : Convert the compound to a diastereomeric pair via reaction with enantiopure reagents (e.g., Mosher’s acid chloride) for easier separation .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Seed saturated solutions with enantiopure crystals to selectively precipitate the desired isomer .
Advanced: How should researchers address contradictions in reported synthetic yields for iodinated furanones?
Answer:
- Replicate Conditions : Verify solvent purity (e.g., anhydrous THF vs. technical grade) and catalyst batch variability (e.g., Pd(OAc) activity).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., deiodinated species or ring-opened derivatives) that may reduce yield .
- Kinetic Studies : Monitor reaction progress via in-situ IR to pinpoint optimal quenching times and avoid over-reaction .
Advanced: What strategies mitigate thermal instability during large-scale synthesis of cyclopenta[b]furanones?
Answer:
- Low-Temperature Processing : Conduct exothermic steps (e.g., iodination) at −20°C to suppress decomposition .
- Continuous Flow Reactors : Improve heat dissipation and reduce residence time in reactive zones .
- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent autoxidation of the but-3-en-1-yl side chain .
Advanced: What role does the iodine substituent play in the compound’s reactivity and downstream applications?
Answer:
- Electrophilic Reactivity : The iodine atom acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) to introduce aryl/alkyl groups .
- Photocatalysis : Iodinated derivatives participate in light-mediated C–I bond activation for radical cyclization reactions .
- Biological Probes : -labeled analogs are used in tracer studies for metabolic pathway mapping .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2) based on the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) .
- QSAR Models : Correlate electronic parameters (HOMO-LUMO gap, polar surface area) with anti-inflammatory or cytotoxic activity .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- HPLC-MS/MS : Employ a C18 column (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile for sensitivity to sub-ppm impurities .
- Headspace GC : Detect volatile degradation products (e.g., iodinated alkenes) with a DB-5MS column and electron capture detection .
Advanced: How does the but-3-en-1-yl group influence the compound’s conformational flexibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
